molecular formula C13H11N3O4 B2803690 Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 899749-13-4

Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2803690
CAS No.: 899749-13-4
M. Wt: 273.248
InChI Key: HYKBBXAUGVWMSC-UHFFFAOYSA-N
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Description

Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is a complex organic compound with the molecular formula C13H11N3O4. This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of 6-oxo-1H-pyridazine-3-carboxylic acid with methyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler compound with similar pharmacological properties.

    Pyridazinone: Another derivative with a wide range of biological activities.

    Pyridaben: An agrochemical with pesticidal properties.

Uniqueness

Methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate is unique due to its specific structure, which combines the pharmacological properties of both pyridazine and benzoate moieties. This combination enhances its potential as a therapeutic agent .

Properties

IUPAC Name

methyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-13(19)8-4-2-3-5-9(8)14-12(18)10-6-7-11(17)16-15-10/h2-7H,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKBBXAUGVWMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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